4-(Methoxysulfamoyl)benzoic acid
Overview
Description
4-(Methoxysulfamoyl)benzoic acid is an organic compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 g/mol It is characterized by the presence of a methoxysulfamoyl group attached to a benzoic acid core
Mechanism of Action
Target of Action
4-(Methoxysulfamoyl)benzoic acid is a sulfonamide derivative of benzoic acid. It has been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in the arachidonic acid cascade, a biochemical pathway leading to the formation of oxidized arachidonic acid products .
Mode of Action
In the case of cPLA2α, the compound likely binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid .
Biochemical Pathways
The inhibition of cPLA2α by this compound affects the arachidonic acid cascade. This pathway leads to the formation of eicosanoids, including prostaglandins and leukotrienes, which are involved in various physiological processes and inflammatory responses . By inhibiting cPLA2α, the compound reduces the production of these eicosanoids, potentially modulating inflammation.
Result of Action
The primary result of the action of this compound is the inhibition of cPLA2α, leading to a decrease in the production of eicosanoids. This can potentially modulate inflammatory responses, although the specific molecular and cellular effects would depend on the context in which the compound is used .
Preparation Methods
The synthesis of 4-(Methoxysulfamoyl)benzoic acid can be achieved through several routes. One common method involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Methoxysulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methoxysulfamoyl group to a simpler amine group.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Methoxysulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Comparison with Similar Compounds
4-(Methoxysulfamoyl)benzoic acid can be compared with other benzoic acid derivatives, such as:
Benzoic acid: The simplest form, lacking the methoxysulfamoyl group.
Para-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxysulfamoyl group.
3,4-Dihydroxybenzoic acid: Contains two hydroxyl groups, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its methoxysulfamoyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
4-(methoxysulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-9-15(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOWUCRXWXVRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282236 | |
Record name | 4-[(Methoxyamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-72-2 | |
Record name | 4-[(Methoxyamino)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Methoxyamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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